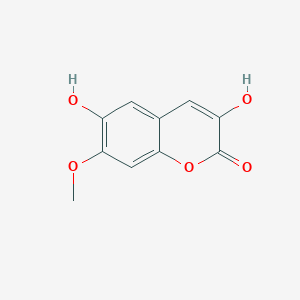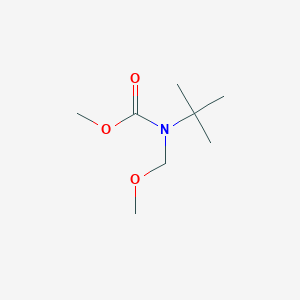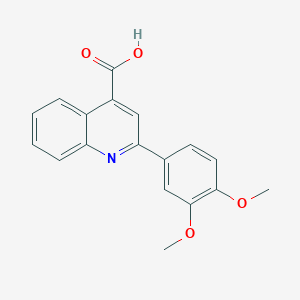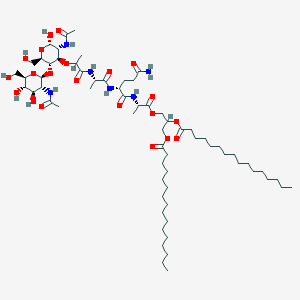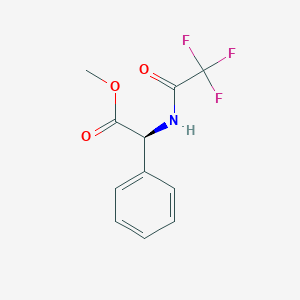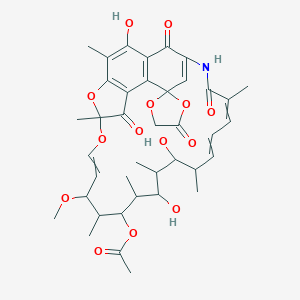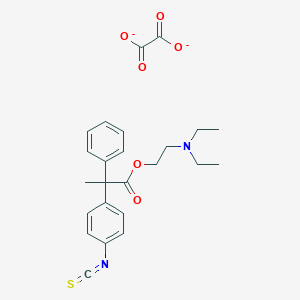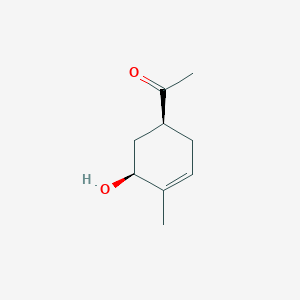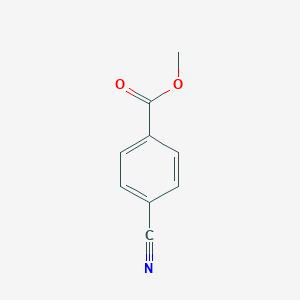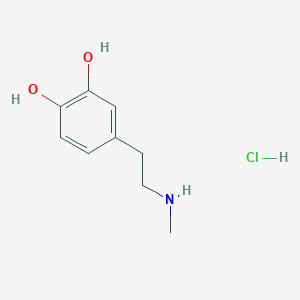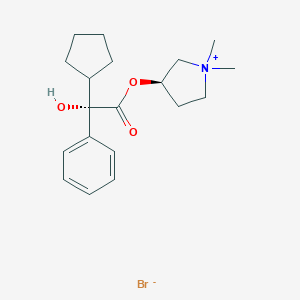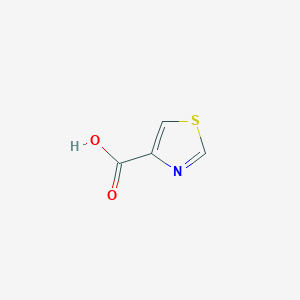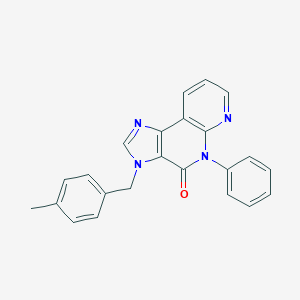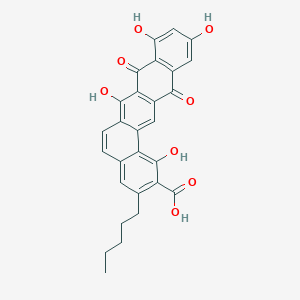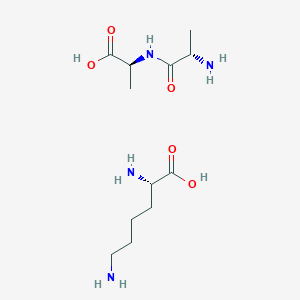
Poly(lysine(alanylalanine))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(lysine(alanylalanine)) is a biopolymer that has gained significant attention in the field of biomedicine due to its unique properties. This polymer is a combination of lysine and alanine-alanine dipeptides, which makes it a cationic and hydrophobic polymer. Poly(lysine(alanylalanine)) is synthesized through a simple and cost-effective method, which makes it an attractive option for various applications.
Mecanismo De Acción
Poly(lysine(alanylalanine)) interacts with negatively charged molecules through electrostatic interactions, which leads to the formation of complexes. These complexes can then be internalized by cells through endocytosis, leading to the release of the cargo molecule. In gene therapy, poly(lysine(alanylalanine)) can also act as a transfection agent, facilitating the delivery of the gene into the cell nucleus.
Efectos Bioquímicos Y Fisiológicos
Poly(lysine(alanylalanine)) has been shown to have low toxicity and high biocompatibility, making it an attractive option for various applications. In vitro studies have shown that poly(lysine(alanylalanine)) can enhance the transfection efficiency of plasmid DNA, leading to increased gene expression. In vivo studies have shown that poly(lysine(alanylalanine)) can improve the pharmacokinetics and biodistribution of drugs, leading to increased efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Poly(lysine(alanylalanine)) has several advantages for lab experiments, including its easy synthesis and purification, low toxicity, and high biocompatibility. However, the cationic nature of the polymer can also lead to non-specific interactions with negatively charged molecules, leading to decreased specificity. Additionally, the hydrophobic nature of the polymer can also lead to aggregation and precipitation in aqueous solutions.
Direcciones Futuras
Include the development of new synthesis methods, the optimization of existing methods, and the exploration of new applications. Poly(lysine(alanylalanine)) has the potential to revolutionize the field of biomedicine and improve the lives of millions of people worldwide.
Métodos De Síntesis
Poly(lysine(alanylalanine)) can be synthesized through two methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SOPS). In SPPS, the polymer is synthesized on a solid support, while in SOPS, the polymer is synthesized in a solution. Both methods involve the coupling of lysine and alanine-alanine dipeptides using a coupling reagent. The resulting polymer is then purified using various methods, such as dialysis and HPLC.
Aplicaciones Científicas De Investigación
Poly(lysine(alanylalanine)) has various scientific research applications, including drug delivery, gene therapy, and tissue engineering. Due to its cationic nature, poly(lysine(alanylalanine)) can interact with negatively charged molecules, such as nucleic acids and proteins, making it an ideal candidate for drug delivery and gene therapy. In tissue engineering, poly(lysine(alanylalanine)) can be used as a scaffold material due to its biocompatibility and biodegradability.
Propiedades
Número CAS |
130059-76-6 |
|---|---|
Nombre del producto |
Poly(lysine(alanylalanine)) |
Fórmula molecular |
C12H26N4O5 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H12N2O3.C6H14N2O2/c1-3(7)5(9)8-4(2)6(10)11;7-4-2-1-3-5(8)6(9)10/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);5H,1-4,7-8H2,(H,9,10)/t3-,4-;5-/m00/s1 |
Clave InChI |
NNMKIPKDJJVWKP-JGAGYOMOSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
SMILES |
CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N |
Otros números CAS |
130059-76-6 |
Sinónimos |
(poly-Lys)AA poly(Lys(DL-Ala-Ala)) poly(lysine(alanylalanine)) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



